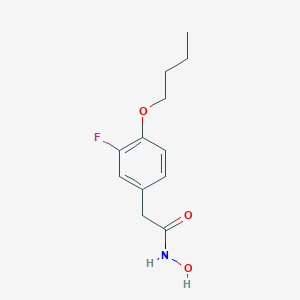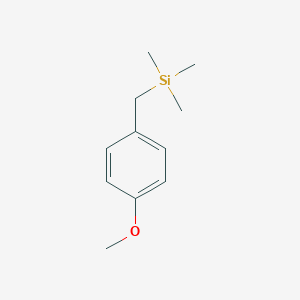
(4-Methoxybenzyl)-trimethyl-silane
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-Methoxybenzyl alcohol can be prepared by refluxing 2’-Hydroxydihydrochalcone dissolved in ethanol with paraformaldehyde and 50% aqueous diethylamine . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is also described .Molecular Structure Analysis
The molecular structure of related compounds like 4-Methoxybenzyl alcohol has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving related compounds like 4-Methoxybenzyl alcohol have been studied. For instance, 4-Methoxybenzyl alcohol was used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol has a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C . It is freely soluble in alcohol and diethyl ether but insoluble in water .科学的研究の応用
Protecting Group for Silicon Synthesis
- Use as a Protecting Group : The 4-methoxyphenyl group in silane compounds has been utilized as a protecting group in the synthesis of various silicon-containing reagents. These compounds have potential for selective cleavage and silylation applications, contributing to the synthesis of useful chlorosilanes (Popp et al., 2007).
Organic Chemistry and Alkylation
- Alkylating Agent for Thiols and Aryl Ketones : In organic synthesis, 4-methoxybenzyl methyl ether, activated by trimethylsilyl trifluoromethanesulfonate, acts as an alkylating agent. This application is significant in the formation of various organic compounds (Downey et al., 2014).
Lithium-Ion Batteries
- Electrolyte Solvents in Li-ion Batteries : Novel silane compounds have been developed as non-aqueous electrolyte solvents in lithium-ion batteries. These silanes can dissolve various lithium salts, contributing to improved battery performance (Amine et al., 2006).
Materials Science
- Siloxane-Based Photopatternable Monolayers : Siloxane-based monolayers using trimethoxy silane derivatives have been developed for UV light-induced generation of hydroxyl-terminated surfaces. This technology is applicable in microfabrication and material science (Zubkov et al., 2005).
- Silicon-Containing Coatings via Laser-Induced Decomposition : The decomposition of trimethyl(methoxy)silane by laser induction has been explored for the production of silicon-containing coatings. This method is relevant for chemical vapor deposition in material science (Pola et al., 1990).
Surface Modification and Adhesion
- Surface Modification with Silanes : Research has shown the potential of silanes in modifying surfaces, such as for hydrophobic, hydrophilic, or super-hydrophobic properties. This has implications in various industrial and scientific applications (García et al., 2007).
- Silane Adhesion Promoters : Studies have investigated the molecular structures of silanes at interfaces and their role in promoting adhesion in elastomeric materials. This research is crucial for industrial applications where enhanced adhesion is needed (Vázquez et al., 2009).
Fuel Cells
- Anion-Exchange Membranes in Fuel Cells : Silane compounds have been used in the preparation of anion-exchange membranes for potential use in fuel cells, demonstrating the versatility of silanes in energy technologies (Wu et al., 2008).
作用機序
Safety and Hazards
将来の方向性
There is ongoing research into the synthesis and applications of 4-Methoxybenzyl esters in organic synthesis . This research is focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .
特性
IUPAC Name |
(4-methoxyphenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOHWUDLGWICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452117 | |
| Record name | (4-Methoxybenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-trimethyl-silane | |
CAS RN |
17988-20-4 | |
| Record name | (4-Methoxybenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



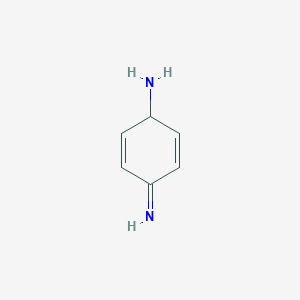

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
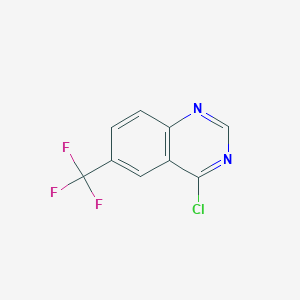

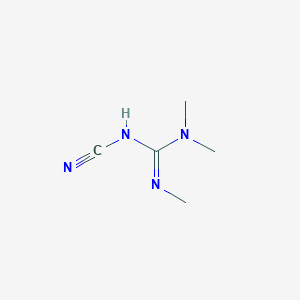

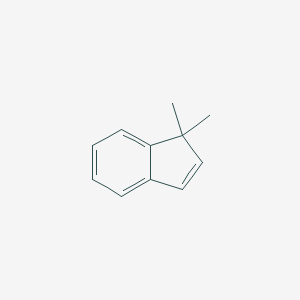
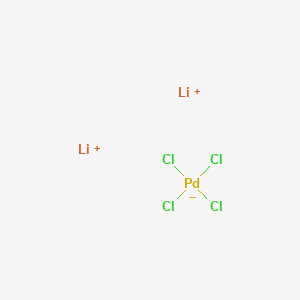

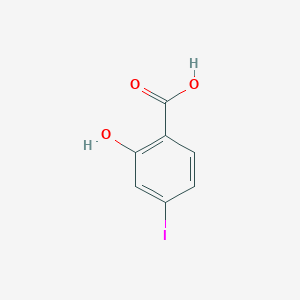
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
